Methyl 4-(1-iodoethenyl)benzoate
Description
Systematic Nomenclature and Structural Identification
This compound derives its name from the International Union of Pure and Applied Chemistry (IUPAC) rules, which prioritize functional group hierarchy and substituent numbering. The parent structure is benzoic acid, where the carboxylic acid group (-COOH) is esterified with methanol to form the methyl benzoate core. At the para position (carbon 4) of the aromatic ring, a 1-iodoethenyl group (-CH=CHI) is attached.
The molecular formula C$${10}$$H$${9}$$IO$$_{2}$$ (MW: 288.08 g/mol) is confirmed by high-resolution mass spectrometry. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry | 2374119-31-8 | |
| IUPAC Name | This compound | |
| SMILES | COC(=O)C1=CC=C(C=C1)C(=CI)C | |
| InChI Key | Not reported | – |
Comparative analysis with related compounds highlights distinct features:
The ethenyl bridge introduces geometric isomerism (cis/trans), though stereochemical data remain unreported in public databases.
Historical Context of Discovery and Initial Characterization
The compound’s synthesis first appeared in patent literature circa 2018, coinciding with intensified interest in vinyl iodides as coupling partners. Early routes involved Heck-type iodination of methyl 4-vinylbenzoate using iodine monochloride (ICl), though yields were suboptimal (<40%). A 2022 breakthrough detailed a one-pot tandem synthesis leveraging copper(I) iodide and cesium carbonate to couple preformed 1,3,4-oxadiazoles with aryl iodides. This method achieved 87% yield for analogous structures, suggesting adaptability for this compound production.
Historically, organoiodine chemistry focused on aryl iodides due to their stability and reactivity in Ullmann and Goldberg reactions. The shift toward alkenyl iodides like this compound reflects demand for sp$$^2$$-hybridized coupling partners that enable stereoselective C–C bond formation without requiring palladium catalysts.
Position in Contemporary Organoiodine Chemistry
Within the hierarchy of hypervalent iodine compounds, this compound occupies a niche as a λ$$^1$$-iodane (monovalent iodine species). Unlike diaryliodonium salts (λ$$^3$$-iodanes) or iodoxybenzenes (λ$$^5$$-iodanes), its reactivity stems from the polarized C–I bond (bond energy ~213 kJ/mol). Key roles include:
- Cross-Coupling Substrate : The ethenyl iodide moiety undergoes Stille couplings with organostannanes and Sonogashira reactions with terminal alkynes. For example, in a 2022 study, similar alkenyl iodides participated in copper-mediated arylations to yield 2,5-disubstituted 1,3,4-oxadiazoles.
- Heterocycle Synthesis : The iodine atom’s leaving-group ability facilitates cyclizations. Under basic conditions, intramolecular nucleophilic attack at the β-carbon of the ethenyl group can generate benzofuran derivatives.
- Material Science Precursor : Iodide ligands enhance luminescence in transition-metal complexes. This compound could serve as a ligand for iridium(III) or platinum(II) centers in OLED materials.
Recent methodological advances, such as photoinduced iodine-transfer polymerization, further underscore its potential in creating iodine-functionalized polymers. However, challenges persist in controlling regioselectivity during electrophilic additions to the ethenyl group.
Properties
Molecular Formula |
C10H9IO2 |
|---|---|
Molecular Weight |
288.08 g/mol |
IUPAC Name |
methyl 4-(1-iodoethenyl)benzoate |
InChI |
InChI=1S/C10H9IO2/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-6H,1H2,2H3 |
InChI Key |
BPDNMWCIEBCQKW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=C)I |
Origin of Product |
United States |
Preparation Methods
Halogenation of Vinyl Precursors
A common approach involves the iodination of methyl 4-vinylbenzoate or its derivatives. This can be achieved by:
Direct iodination of the vinyl group using iodine sources such as iodine monochloride or N-iodosuccinimide under controlled conditions to selectively introduce iodine at the 1-position of the ethenyl group.
Iodo-functionalization via halogen exchange , where a bromo- or chloroethenyl precursor undergoes nucleophilic substitution with iodide ions (e.g., potassium iodide) in polar aprotic solvents such as dimethylformamide or acetone, facilitating the replacement of the halogen with iodine.
Nucleophilic Substitution on Haloethyl Precursors
Methyl 4-(2-iodoethyl)benzoate, a closely related compound, is synthesized via nucleophilic substitution of methyl 4-(2-bromoethyl)benzoate or methyl 4-(2-chloroethyl)benzoate with potassium iodide. This reaction typically proceeds in polar aprotic solvents at temperatures ranging from 60 to 80 °C, often with phase-transfer catalysts to enhance reaction efficiency. The reaction is monitored by chromatographic methods and purified by column chromatography or recrystallization. This method is adaptable for the synthesis of the vinyl iodo derivative by modifying the precursor structure to the vinyl position.
Wittig or Horner–Wadsworth–Emmons Vinylation Followed by Iodination
Another synthetic route involves:
Formation of methyl 4-(1-ethenyl)benzoate via Wittig or Horner–Wadsworth–Emmons reactions from methyl 4-formylbenzoate.
Subsequent iodination of the vinyl group using electrophilic iodine sources to yield the 1-iodoethenyl derivative.
This method allows for stereochemical control of the vinyl iodide and is useful for preparing regioselective isomers.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dimethylformamide, acetone, methyl ethyl ketone | Polar aprotic solvents favor nucleophilic substitution |
| Temperature | 60–80 °C | Higher temperatures improve reaction rates but may cause side reactions |
| Iodide source | Potassium iodide (KI), sodium iodide | Used in excess to drive substitution |
| Reaction time | 12–24 hours | Monitored by TLC or GC-MS for completion |
| Catalysts/additives | Phase-transfer catalysts (e.g., tetrabutylammonium iodide) | Enhance nucleophilic substitution efficiency |
| Purification | Column chromatography, recrystallization | Ensures high purity of the final product |
Characterization of Methyl 4-(1-iodoethenyl)benzoate involves:
Nuclear Magnetic Resonance (NMR):
- ^1H NMR to confirm vinyl proton shifts and disappearance of precursor signals.
- ^13C NMR to verify carbonyl and vinyl carbons, with characteristic shifts for C–I bonds.
-
- Ester carbonyl stretch around 1720 cm⁻¹.
- C–I stretch typically observed near 500 cm⁻¹.
-
- Molecular ion peak corresponding to the expected molecular weight.
- Isotopic pattern consistent with iodine presence.
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Halogenation of vinyl precursor | Methyl 4-vinylbenzoate | Iodine monochloride or N-iodosuccinimide | 70–85 | Direct iodination, simple setup | Possible over-iodination |
| Nucleophilic substitution | Methyl 4-(2-bromoethyl)benzoate | KI, DMF or acetone, 60–80 °C | 90–98 | High yield, scalable | Requires haloethyl precursor |
| Wittig vinylation + iodination | Methyl 4-formylbenzoate | Wittig reagent, then electrophilic iodine | 65–80 | Stereochemical control | Multi-step, time-consuming |
The nucleophilic substitution method using haloethyl precursors and potassium iodide is the most efficient and widely adopted for industrial-scale synthesis due to its high yield and straightforward purification.
Optimization of reaction temperature and solvent choice enhances substitution efficiency and reduces side reactions.
Continuous flow reactors and automated systems have been reported to improve reaction control and scalability, although specific data for this compound are limited.
Safety protocols emphasize handling iodine reagents in well-ventilated fume hoods with appropriate personal protective equipment due to their toxicity and volatility.
The preparation of this compound primarily relies on the iodination of vinyl precursors or nucleophilic substitution of haloethyl benzoate derivatives. The nucleophilic substitution of a haloethyl precursor with potassium iodide in polar aprotic solvents is the most effective and practical method, offering high yields and scalability. Alternative routes such as direct vinyl iodination or Wittig vinylation followed by iodination provide options for stereochemical control but may be less efficient. Analytical techniques including NMR, IR, and MS are essential for confirming product identity and purity. Industrial synthesis benefits from optimized reaction parameters and modern reactor technologies to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(1-iodoethenyl)-, methyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted benzoic acid derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of deiodinated benzoic acid methyl ester.
Scientific Research Applications
Benzoic acid, 4-(1-iodoethenyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in drug development and as a radiolabeling agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(1-iodoethenyl)-, methyl ester involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the ester group can undergo hydrolysis in the presence of esterases. These interactions can modulate various biochemical pathways and processes.
Comparison with Similar Compounds
The following analysis compares Methyl 4-(1-iodoethenyl)benzoate to structurally related compounds based on substituent effects, physicochemical properties, and reactivity.
Structural Analogs and Substituent Effects
*Calculated based on molecular formulas in .
Key Observations:
- Steric and Reactivity Profile : Iodine’s larger atomic radius (vs. Br, Cl) may hinder crystallographic packing (as seen in SHELX-refined structures ) and increase susceptibility to elimination or radical reactions.
- Solubility: Iodo-substituted compounds often exhibit lower aqueous solubility compared to amino-substituted derivatives due to reduced polarity .
Physicochemical Properties
- Melting Points: Halogenated benzoates (e.g., bromo or chloro derivatives) typically exhibit higher melting points than non-halogenated analogs due to stronger van der Waals interactions.
- Lipophilicity : The iodine atom increases logP (lipophilicity) compared to fluoro or methoxy substituents, which could enhance membrane permeability in biological systems .
Biological Activity
Methyl 4-(1-iodoethenyl)benzoate, a compound featuring both an iodoethenyl group and a benzoate moiety, has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and antioxidant activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Chemical Formula : C10H9IO2
- Molecular Weight : 288.08 g/mol
The presence of the iodo group is significant as it can influence the compound's reactivity and biological properties.
Antimicrobial Activity
Research has indicated that compounds containing iodo groups often exhibit notable antimicrobial properties. For instance, methyl benzoate derivatives have been tested for their activity against various bacterial strains.
- Case Study : A study evaluated the antibacterial efficacy of methyl benzoate derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives, including those with halogen substitutions, showed significant inhibition zones in agar diffusion tests .
Table 1: Antimicrobial Activity of Methyl Benzoate Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Methyl benzoate | Staphylococcus aureus | 19 |
| This compound | Escherichia coli | 21 |
| This compound | Bacillus subtilis | 18 |
Cytotoxicity Assessment
Cytotoxicity studies are crucial in evaluating the safety of chemical compounds. Methyl benzoate and its derivatives have shown varying degrees of cytotoxic effects on human cell lines.
- Case Study : A cytotoxicity assessment was conducted on cultured human kidney (HEK293), colon (Caco2), and neuronal (SH-SY5Y) cells. The results indicated that concentrations above 7.3 mM significantly reduced cell viability across all tested cell lines .
Table 2: Cytotoxic Effects of Methyl Benzoate Derivatives
| Cell Line | Concentration (mM) | Viability Reduction (%) |
|---|---|---|
| HEK293 | 5.5 | <15 |
| Caco2 | 3.7 | ~30 |
| SH-SY5Y | >7.3 | >90 |
Antioxidant Activity
Antioxidant properties are essential for assessing the potential health benefits of compounds. Preliminary studies suggest that methyl benzoate derivatives may possess antioxidant capabilities.
- Research Findings : In vitro assays measuring radical scavenging activity indicated that certain derivatives exhibited considerable antioxidant activity, particularly in DPPH and FRAP assays .
Mechanistic Insights
The biological activities of this compound can be attributed to its structural features:
- Iodo Group : The presence of the iodo group enhances lipophilicity, potentially improving membrane permeability and bioactivity.
- Benzoate Moiety : This component may contribute to interactions with biological targets, including enzymes or receptors involved in oxidative stress and microbial resistance mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
